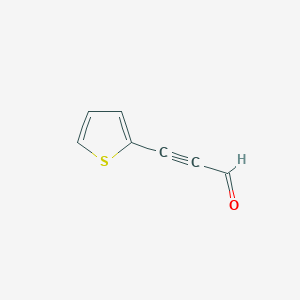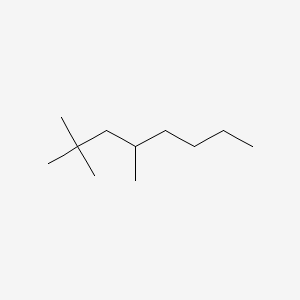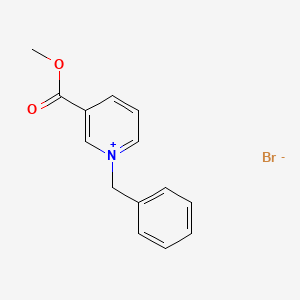
1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C15H16BrNO2. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide can be synthesized through the reaction of 3-methoxycarbonylamino-4-methylpyridine with benzyl bromide. The reaction typically occurs in a solvent such as toluene, acetone, or acetonitrile, often at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide involves its interaction with molecular targets in cells. The positively charged nitrogen atom allows it to interact with negatively charged cellular components, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-Benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium bromide: This compound has a similar structure but with a fluorine atom instead of a hydrogen atom.
2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium bromide: This compound has an additional phenyl group attached to the pyridine ring
Uniqueness: 1-Benzyl-3-(methoxycarbonyl)pyridin-1-ium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its quaternary ammonium group makes it highly reactive in nucleophilic substitution reactions, and its potential biological activities make it a compound of interest in medicinal chemistry .
Propiedades
Número CAS |
6516-41-2 |
|---|---|
Fórmula molecular |
C14H14BrNO2 |
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
methyl 1-benzylpyridin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C14H14NO2.BrH/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12;/h2-9,11H,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ITRVFZHSHIJYCZ-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


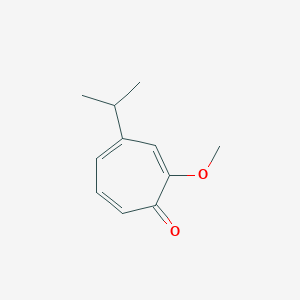
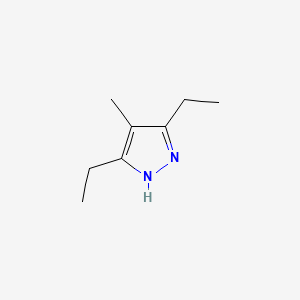

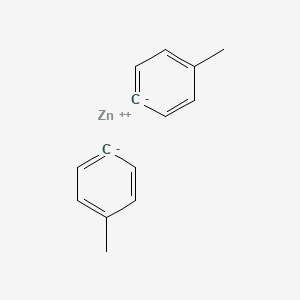

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)


![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

